![molecular formula C10H13ClFNO2 B7725968 Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl](/img/structure/B7725968.png)
Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl
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Overview
Description
Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13ClFNO2 and a molecular weight of 233.67 g/mol . This compound is known for its unique structure, which includes an amino group, a fluorophenyl group, and a propanoate ester. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(2-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl has diverse applications across several scientific domains:
Medicinal Chemistry
- Neurological Disorders : The compound is being investigated for its potential use in developing treatments for conditions such as depression and anxiety. Its structural features allow it to interact with neurotransmitter systems, which could lead to novel therapeutic agents.
Organic Synthesis
- Building Block : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can yield various derivatives with distinct biological activities.
Pharmacological Studies
- Anticancer Activity : Preliminary studies suggest that it may act as a precursor for synthesizing anti-cancer agents, interacting with cancer-related pathways to inhibit tumor growth.
- Antimicrobial Potential : In vitro studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, highlighting its potential as an antibiotic candidate.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound differs from similar compounds:
Compound Name | Key Differences | Potential Applications |
---|---|---|
Methyl 3-amino-3-(4-fluorophenyl)propanoate HCl | Fluorine at para position enhances metabolic stability | Neurological treatments |
Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl | Chlorine may alter reactivity | Anticancer agents |
Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | Bromine may affect biological activity | Antimicrobial studies |
The presence of fluorine in this compound is particularly notable for enhancing lipophilicity, which is crucial for drug design and development.
Case Study 1: Anticancer Research
In a study investigating novel anticancer agents, this compound was synthesized and tested against various cancer cell lines. Results indicated that modifications to the compound's structure could enhance its efficacy in inhibiting cell proliferation.
Case Study 2: Antimicrobial Activity
A series of derivatives based on this compound were synthesized and evaluated for their antimicrobial properties. The results demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
- Methyl 3-amino-3-(2-methylphenyl)propanoate
- Methyl 3-amino-3-(4-bromophenyl)propanoate
Uniqueness
Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride (commonly referred to as Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features an amino group that facilitates hydrogen bonding with biological molecules, while the fluorophenyl moiety contributes to hydrophobic interactions. The presence of the fluorine atom in the ortho position enhances the compound's reactivity and selectivity towards biological targets, making it a valuable candidate for further research in drug development .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding, which is crucial for enzyme-substrate interactions and protein-ligand binding. The hydrophobic interactions provided by the fluorophenyl group can modulate the activity of enzymes and receptors, leading to various biological effects .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis in these cancer cell lines, potentially making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Studies demonstrate its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways, which can lead to cell death .
Comparative Analysis
To illustrate the unique properties of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3-amino-3-(4-fluorophenyl)propanoate | Fluorine at para position | Moderate anticancer activity |
Methyl 3-amino-3-(2-methylphenyl)propanoate | Methyl group on phenyl ring | Lower antimicrobial efficacy |
Methyl 3-amino-3-(4-bromophenyl)propanoate | Bromine at para position | Notable cytotoxic effects |
The unique positioning of the fluorine atom in this compound enhances its binding affinity and biological activity compared to other analogs .
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value indicating significant inhibition of cell viability at concentrations as low as 10 µM. This suggests that the compound has potent anticancer activity that warrants further investigation in vivo .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that this compound exhibited a zone of inhibition ranging from 15 mm to 25 mm against various bacterial strains, demonstrating its potential as an effective antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were found to be between 6 µg/mL and 12 µg/mL, indicating strong antibacterial properties .
Properties
IUPAC Name |
methyl 3-amino-3-(2-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAPQRPSHNETSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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